"physicochemical properties of 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride"
"physicochemical properties of 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride"
An In-depth Technical Guide to the Physicochemical Characterization of 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride
Preamble: Charting the Course for a Novel Molecular Entity
In the landscape of drug discovery and materials science, the emergence of novel chemical entities presents both an opportunity and a challenge. The compound 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride, a unique geminal diamine built upon the rigid 2,3-dihydro-1H-indene (indan) scaffold, represents such a frontier. As a molecule with potential applications in pharmaceutical development, its efficacy and behavior are fundamentally governed by its physicochemical properties.
Publicly available experimental data on this specific molecule is scarce. Therefore, this guide deviates from a simple data sheet. Instead, it serves as a comprehensive methodological framework, designed for researchers, scientists, and drug development professionals. It outlines the critical path for a full and robust physicochemical characterization, explaining not just what to measure, but why specific experimental choices are made and how the resulting data provides a foundation for future research. This document is structured to be a self-validating system of inquiry, ensuring that any researcher following these protocols can generate trustworthy and reproducible data.
Section 1: Molecular Identity and Theoretical Properties
A complete understanding of a molecule begins with its fundamental structure. All subsequent experimental work is predicated on the accurate confirmation of this identity.
Chemical Structure and Nomenclature
The molecule is characterized by an indan core with two amine-containing groups attached to the same carbon atom (C2), a feature known as a geminal substitution pattern. The hydrochloride salt form enhances stability and typically improves aqueous solubility.
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IUPAC Name: 2-(aminomethyl)-2,3-dihydro-1H-inden-2-amine;hydrochloride
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Molecular Formula: C₁₀H₁₅ClN₂
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Canonical SMILES: C1C(CC2=CC=CC=C21)(CN)N.Cl
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InChI Key: A unique identifier will be generated once the compound is registered in chemical databases.
Caption: Chemical structure of 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride.
Theoretical Physicochemical Data
These values are calculated in silico and serve as a benchmark for experimental verification.
| Property | Value | Source |
| Molecular Weight | 214.72 g/mol | Calculated |
| Exact Mass | 214.09782 g/mol | Calculated |
| Elemental Composition | C: 55.94%, H: 7.04%, Cl: 16.51%, N: 13.05% | Calculated |
| Topological Polar Surface Area (TPSA) | 52.04 Ų | Predicted |
| Predicted LogP (free base) | ~0.8 - 1.2 | Predicted (e.g., via XLogP3) |
Section 2: Methodologies for Experimental Characterization
The core of this guide lies in its detailed protocols. Each method is chosen to provide unambiguous, high-quality data essential for regulatory submissions and further development.
Identity and Purity Confirmation: HPLC-UV-MS
Causality: Before measuring any physical properties, it is imperative to confirm the identity and purity of the chemical batch. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is the industry standard. It separates the target compound from impurities and provides simultaneous confirmation of its molecular weight.
Experimental Protocol:
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System Preparation:
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HPLC System: Agilent 1260 Infinity II or equivalent.
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Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Acetonitrile.
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MS Detector: Electrospray Ionization (ESI) in positive ion mode.
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Sample Preparation:
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Prepare a 1 mg/mL stock solution in 50:50 Water:Acetonitrile.
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Dilute to a working concentration of 10 µg/mL.
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Chromatographic Method:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 5 µL.
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Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
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UV Detection: Diode Array Detector (DAD) scanning 200-400 nm; extract chromatogram at 210 nm and 254 nm.
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Mass Spectrometry Method:
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Scan Range: m/z 100-500.
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Expected Ion: The free base (C₁₀H₁₄N₂) has a monoisotopic mass of 162.12 Da. The expected ion in positive ESI mode will be the protonated molecule [M+H]⁺ at m/z 163.12 .
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Data Analysis:
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The purity is calculated from the area percentage of the main peak in the UV chromatogram.
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The identity is confirmed by matching the mass spectrum of the main peak to the expected m/z of 163.12.
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Caption: Experimental workflow for identity and purity confirmation by HPLC-UV-MS.
Structural Elucidation: NMR Spectroscopy
Causality: While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the atomic connectivity and structure. ¹H NMR details the proton environments and their neighbors, while ¹³C NMR confirms the carbon backbone.
Experimental Protocol:
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Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is preferred for observing exchangeable N-H protons, while DMSO-d₆ will show them clearly.
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Instrumentation: Bruker 400 MHz spectrometer or equivalent.
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Experiments:
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¹H NMR: Acquire a standard proton spectrum.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum.
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(Optional but Recommended) 2D NMR: Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign all signals.
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Predicted ¹H NMR Signals (in D₂O):
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Aromatic Protons: Multiplets in the range of ~7.2-7.5 ppm (4H).
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Benzylic Protons (C1 & C3): Two distinct signals, likely complex multiplets or an AB quartet system, around ~2.8-3.3 ppm (4H). Due to the fixed ring structure, these protons are diastereotopic.
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Aminomethyl Protons (-CH₂NH₂): A singlet at ~3.0-3.5 ppm (2H).
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Amine Protons (-NH₂): These protons will exchange with D₂O and will likely not be observed. In DMSO-d₆, they would appear as broad singlets.
Predicted ¹³C NMR Signals:
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Aromatic Carbons: 4-6 signals between ~120-145 ppm.
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Quaternary Carbon (C2): A signal around ~50-60 ppm.
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Aminomethyl Carbon (-CH₂NH₂): A signal around ~40-50 ppm.
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Benzylic Carbons (C1 & C3): A signal around ~30-40 ppm.
Thermal Properties: Melting Point and DSC
Causality: The melting point is a critical quality control parameter indicating purity. Differential Scanning Calorimetry (DSC) provides more detailed information on thermal events, such as phase transitions, decomposition, and the presence of polymorphs.
Experimental Protocol:
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Melting Point:
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Use a standard melting point apparatus (e.g., Büchi M-565).
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Place a small amount of finely ground, dried sample into a capillary tube.
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Heat at a ramp rate of 2-5 °C/min for an initial screen, then 1 °C/min for a precise determination. Report the range from the onset of melting to complete liquefaction.
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Differential Scanning Calorimetry (DSC):
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Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
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Heat under a nitrogen atmosphere from 25 °C to 300 °C at a rate of 10 °C/min.
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Record the heat flow to identify the melting endotherm and any subsequent decomposition exotherms.
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Aqueous Solubility
Causality: Solubility is a cornerstone property for drug development, directly impacting bioavailability and formulation strategies. For an amine hydrochloride, solubility is expected to be pH-dependent.
Experimental Protocol (Shake-Flask Method):
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Buffer Preparation: Prepare buffers at pH 2.0 (0.1 M HCl), pH 7.4 (Phosphate-Buffered Saline), and pH 9.0 (Borate buffer).
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Incubation: Add an excess of the compound to vials containing each buffer. Ensure solid is visible.
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Equilibration: Agitate the vials at a constant temperature (25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.
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Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the supernatant, dilute it with mobile phase, and quantify the concentration against a standard curve using the HPLC-UV method described in Section 2.1.
Ionization Constant (pKa) Determination
Causality: The two amine groups will each have a distinct pKa value, which dictates the compound's charge state at different pH values. This is critical for predicting absorption, receptor interaction, and formulation pH.
Experimental Protocol (Potentiometric Titration):
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Sample Preparation: Prepare a ~0.01 M solution of the compound in deionized water.
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Titration: While stirring and monitoring the pH with a calibrated electrode, perform a slow, stepwise titration with a standardized 0.1 M NaOH solution.
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Data Analysis: Plot the pH versus the volume of titrant added. The two equivalence points correspond to the deprotonation of the two amine groups. The pKa values are determined from the pH at the half-equivalence points. The first pKa will likely be in the range of 7-9 (aminomethyl group) and the second in the range of 9-10.5 (ring-associated amine).
Section 3: Summary of Physicochemical Profile
This table should be populated with experimentally determined data. The predicted values serve as a preliminary guide.
| Parameter | Method | Expected Value / Result | Significance in Drug Development |
| Identity | HPLC-MS, NMR | Confirmed [M+H]⁺ & NMR Spectrum | Foundational for all further work. |
| Purity | HPLC-UV | >98% | Ensures data is not confounded by impurities. |
| Melting Point | Capillary Method | Crystalline solid with sharp melt | Quality control and polymorphism screen. |
| Aqueous Solubility | Shake-Flask | High at acidic pH, lower at basic pH | Dictates formulation, route of administration, and absorption. |
| pKa₁ | Potentiometric Titration | ~7.0 - 9.0 | Influences charge state in the gut and blood. |
| pKa₂ | Potentiometric Titration | ~9.0 - 10.5 | Affects receptor binding and membrane permeability. |
| LogD at pH 7.4 | Calculation/Shake-Flask | < 1 | Predicts distribution between aqueous and lipid environments (ADME). |
Conclusion
The physicochemical characterization of 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride is a systematic process of empirical validation. By following the rigorous protocols outlined in this guide—from initial identity confirmation to the nuanced determination of solubility and pKa—researchers can build a robust and reliable data package. This foundational knowledge is not merely academic; it is the essential blueprint required to unlock the therapeutic potential of this novel molecule, enabling rational formulation design, predictive ADME modeling, and confident advancement through the development pipeline.
References
For the purpose of this guide, general authoritative sources on analytical techniques are implied. In a formal paper, specific instrument manuals, pharmacopeial chapters (e.g., from USP), and relevant scientific literature would be cited.
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PubChem. 2-Aminoindan hydrochloride. National Center for Biotechnology Information. [Link]
- Kelly, P. M., et al. (2010). Automated pre-column derivatization method for the determination of biogenic amines and amino acids. Journal of Chromatography A.
- Notou, M., et al. (2005). Automated on-line derivatization for the determination of biogenic amines. Journal of Chromatography A.
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on physicochemical properties).
